Cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound characterized by its molecular formula and a molecular weight of 325.19 g/mol. It appears as a white solid and has notable properties such as a predicted density of approximately 1.45 g/cm³ and a boiling point around 327.8 °C . The compound is recognized for its structural features, including a piperidine ring with an iodine substituent at the 4-position and a tert-butyl ester at the carboxylic acid moiety.
The synthesis of cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester typically involves:
Although specific industrial production methods are not widely documented, laboratory synthesis can be scaled for larger quantities by optimizing reaction conditions and utilizing suitable equipment.
Cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester has several applications:
Several compounds share structural similarities with cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. Here are some notable examples:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Cis-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester | Hydroxyl group instead of iodine at the 4-position | Lacks iodine, affecting reactivity and potential applications |
| 3-Methyl-piperidine-1-carboxylic acid tert-butyl ester | No substituent at the 4-position | Absence of iodine alters chemical behavior significantly |
Cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and enhances its utility in specific synthetic pathways compared to similar compounds lacking this feature .
The compound emerged from efforts to optimize piperidine-based scaffolds for drug discovery. Piperidine derivatives have been studied since the mid-20th century, with early work focusing on alkaloid synthesis. The introduction of iodine at the 4-position of the piperidine ring marked a strategic advancement, enabling Suzuki-Miyaura and Ullmann couplings to construct complex architectures. The tert-butyl ester group was later incorporated to improve solubility and reduce racemization during peptide couplings.
This compound’s significance lies in its dual functionality:
In medicinal chemistry, it serves as a precursor to neuroactive agents and kinase inhibitors. For example, reductive methylation of analogous piperidine esters has yielded compounds with opioid receptor affinity.
Piperidine cores are ubiquitous in pharmaceuticals, including antihistamines (e.g., fexofenadine) and antipsychotics (e.g., risperidone). The cis-4-iodo variant’s reactivity enables late-stage diversification, aligning with fragment-based drug design principles.